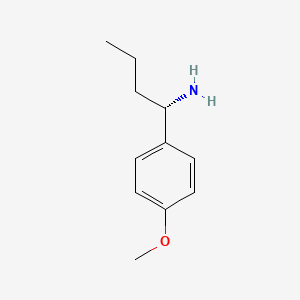

(S)-1-(4-Methoxyphenyl)butan-1-amine

Beschreibung

Significance of Enantiomerically Pure Amines in Contemporary Organic Synthesis

Enantiomerically pure amines are indispensable in modern organic synthesis. semanticscholar.org They serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. york.ac.uk It is estimated that over half of all commercialized drugs are chiral, and a significant portion of these are sold as single enantiomers. nih.gov The stereochemistry of these amine-containing drugs is often directly linked to their therapeutic efficacy and can influence their pharmacological and toxicological profiles. nih.gov

Beyond their role as building blocks, chiral amines are widely employed as chiral auxiliaries, resolving agents, and ligands in asymmetric catalysis. google.com These applications are fundamental to the development of new synthetic methodologies that can produce other chiral molecules with high levels of stereocontrol. The ability to selectively synthesize one enantiomer over the other is a key objective in synthetic chemistry, driven by the need for safer and more effective chemical products. york.ac.uk

Overview of Research Trajectories for Chiral (S)-1-(4-Methoxyphenyl)butan-1-amine and Analogous Structures

Direct academic research specifically focused on this compound is limited. However, extensive research on analogous structures, particularly (S)-1-(4-methoxyphenyl)ethylamine, provides a strong foundation for understanding its potential synthesis and applications. google.comchemicalbook.com Research in this area generally follows two main trajectories: the development of efficient and enantioselective synthetic methods and the application of these chiral amines as tools in asymmetric synthesis.

The synthesis of these chiral amines is a significant area of investigation. Methods for producing enantiomerically pure amines include:

Asymmetric Hydrogenation of Imines: This is a direct and efficient method for preparing chiral amines from prochiral imines using transition metal catalysts with chiral ligands. frontiersin.orgbldpharm.com

Reductive Amination of Ketones: This involves the conversion of a ketone to an amine in the presence of an amine source and a reducing agent. Biocatalytic reductive amination using enzymes like amine dehydrogenases has shown great promise for the synthesis of short-chain chiral amines with high enantioselectivity. york.ac.ukfrontiersin.orgresearchgate.net

Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched amine. Enzymatic kinetic resolution is a common approach. researchgate.net

The primary application of analogous compounds like (S)-1-(4-methoxyphenyl)ethylamine is as a chiral resolving agent and as a chiral auxiliary in the synthesis of other complex chiral molecules. google.com For instance, it has been utilized in the synthesis of key intermediates for various pharmaceutical compounds. google.com

Given the lack of specific research data for this compound, the following tables present findings for closely related and analogous compounds to illustrate the research landscape.

Table 1: Synthesis of Analogous Chiral Amines

| Product | Precursor | Method | Catalyst/Enzyme | Enantiomeric Excess (ee) | Reference |

| (S)-1-(4-methoxyphenyl)ethylamine | 1-(4-methoxyphenyl)ethanone | Asymmetric reductive amination | Ru/C3-TunePhos | >90% | google.com |

| (S)-1-(4-methoxyphenyl)ethylamine | Racemic 1-(4-methoxyphenyl)ethylamine | Enzymatic kinetic resolution | Lipase (B570770) B | 78% | researchgate.net |

| (S)-Butan-2-amine | Butan-2-one | Biocatalytic reductive amination | MsmeAmDH | 93.6% | york.ac.uk |

| (S)-1-Methoxypropan-2-amine | 1-Methoxypropan-2-one | Biocatalytic reductive amination | MsmeAmDH | 98.1% | york.ac.uk |

Table 2: Properties of Analogous Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| This compound | 402750-74-7 | C₁₁H₁₇NO | 179.26 | bldpharm.com |

| (S)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 | C₉H₁₃NO | 151.21 | chemicalbook.com |

| 1-(4-Methoxyphenyl)butan-1-one | 4160-51-4 | C₁₁H₁₄O₂ | 178.23 | manchesterorganics.com |

| 4-(4-Methoxyphenyl)-2-butanone | 104-20-1 | C₁₁H₁₄O₂ | 178.23 | |

| 4-(4-Methoxyphenyl)butan-1-ol | 52244-70-9 | C₁₁H₁₆O₂ | 180.24 | nist.gov |

Eigenschaften

Molekularformel |

C11H17NO |

|---|---|

Molekulargewicht |

179.26 g/mol |

IUPAC-Name |

(1S)-1-(4-methoxyphenyl)butan-1-amine |

InChI |

InChI=1S/C11H17NO/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h5-8,11H,3-4,12H2,1-2H3/t11-/m0/s1 |

InChI-Schlüssel |

YFIJHKACBGRMFQ-NSHDSACASA-N |

Isomerische SMILES |

CCC[C@@H](C1=CC=C(C=C1)OC)N |

Kanonische SMILES |

CCCC(C1=CC=C(C=C1)OC)N |

Herkunft des Produkts |

United States |

Mechanistic Investigations of Reactions Involving S 1 4 Methoxyphenyl Butan 1 Amine Precursors and Derivatives

Elucidation of Catalytic Cycle Pathways in Asymmetric Synthesis

The asymmetric synthesis of chiral amines is often achieved through catalytic hydrogenation of prochiral imines, a process that relies on complex catalytic cycles. Iridium-based catalysts are particularly prominent in this field. nih.govrsc.org A proposed mechanism for the iridium-catalyzed asymmetric hydrogenation of N-aryl imines, relevant for producing amines like (S)-1-(4-Methoxyphenyl)butan-1-amine, often involves an "outer-sphere" pathway, especially for sterically hindered substrates. nih.govdigitellinc.com

A typical catalytic cycle for iridium-catalyzed asymmetric hydrogenation can be described as follows:

Catalyst Activation : The pre-catalyst, often an iridium(I) complex like [IrCl(COD)]2 with a chiral diphosphine ligand (e.g., Xyliphos), is activated by hydrogen gas (H₂), leading to the formation of a reactive iridium-hydride species. nih.govdigitellinc.com

Substrate Interaction : Unlike an inner-sphere mechanism where the substrate coordinates directly to the metal center, in an outer-sphere mechanism, the protonated imine interacts with the iridium hydride complex without direct coordination. The presence of an acid, such as acetic acid, is often critical, as it protonates the imine, making it a better acceptor. nih.gov

Hydride Transfer : The key enantioselective step involves the transfer of a hydride from the chiral iridium complex to the protonated imine (iminium ion). The stereochemistry of the final amine product is determined by the facial selectivity of this hydride transfer, which is guided by the chiral environment of the ligand. nih.gov

Product Release and Catalyst Regeneration : After the hydride transfer, the resulting amine product is released, and the iridium catalyst is regenerated to participate in the next catalytic cycle.

Another powerful strategy for forming precursors to chiral amines involves photoredox catalysis, which can generate α-amino radicals under mild conditions. organic-chemistry.orgnih.govacs.org A general catalytic cycle for this process is initiated by visible light excitation of a photocatalyst (e.g., an iridium complex). nih.govacs.org The excited photocatalyst can then engage in a single-electron transfer (SET) with a tertiary amine to form a radical cation, which upon deprotonation yields a nucleophilic α-amino radical. nih.govacs.org This radical can then be coupled with various electrophiles. Alternatively, α-amino radicals can be generated via the decarboxylation of N-Boc α-amino acids. nih.gov This approach opens up novel pathways for C-C bond formation. nih.gov

| Catalytic System | Key Mechanistic Feature | Enantioselective Step | Ref. |

| Iridium/Xyliphos | Outer-sphere hydrogenation | Hydride transfer from chiral Ir-hydride to protonated imine | nih.gov |

| Iridium/Diamine + Chiral Acid | Cooperative catalysis | Hydrogenation of imine activated by chiral Brønsted acid | nih.govacs.org |

| Photoredox/Iridium Complex | Single-Electron Transfer (SET) | Radical addition to an alkene or other electrophile | nih.govacs.org |

Role of Specific Active Site Residues in Biocatalytic Enantioselectivity

Biocatalysts, particularly amine transaminases (ATAs) and amine dehydrogenases (AmDHs), are highly effective for producing enantiopure amines. nih.govacs.org Their stereoselectivity is governed by the specific architecture of the enzyme's active site. nih.govjackwestin.com

For many aminotransferases, a "two-binding site" model is used to explain their substrate specificity and stereoselectivity. nih.govacs.org The active site is composed of two pockets of different sizes, often designated as a large (L) and a small (S) pocket, located adjacent to the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. nih.govacs.org For the synthesis of an (S)-amine from a prochiral ketone, the smaller substituent of the ketone is preferentially accommodated in the S-pocket, while the larger substituent fits into the L-pocket. This specific orientation ensures that the amino group is delivered to one specific face of the ketone, resulting in high enantioselectivity. nih.gov

Protein engineering, through site-directed mutagenesis, is a powerful tool to alter and improve the properties of these enzymes. By mutating key amino acid residues that line the binding pockets, the substrate scope can be expanded to include bulkier molecules, which are often not accepted by wild-type enzymes. nih.gov For example, in an (S)-selective amine transaminase from Chromobacterium violaceum (Cv-ATA), residues such as L59 and F88 are located in the small binding pocket. Mutating these bulky residues to smaller ones, such as alanine (B10760859) (e.g., the L59A/F88A variant), increases the size of the S-pocket, enabling the enzyme to accept primary amines with two bulky substituents, a task not achievable by the wild-type enzyme.

Similarly, engineering AmDHs by targeting residues in the substrate-binding cavity can dramatically alter their activity and even switch their enantioselectivity. nih.gov Computational models and structural analysis guide the selection of residues for mutagenesis. For instance, mutating residues that form a hydrophilic cavity can adapt the enzyme to accept different substrates, leading to the synthesis of either (S)- or (R)-amines with high enantiomeric excess. nih.gov

| Enzyme | Targeted Residues | Mutation(s) | Effect on Catalysis | Ref. |

| Amine:Pyruvate (B1213749) Aminotransferase (APA) | Active site pockets | N/A (Model proposed) | Model explains stereoselectivity via a two-binding site (Large/Small) mechanism. | nih.govacs.org |

| Chromobacterium violaceum ATA (Cv-ATA) | L59, F88 (Small pocket) | L59A/F88A | Increased small pocket size; enabled kinetic resolution of doubly bulky amines (e.g., 1,2-diphenylethylamine). | |

| Vibrio fluvialis ATA (VfTA) | Multiple residues in small pocket | 8 mutations | >400-fold increase in activity for a bulky sacubitril (B1662468) precursor. | frontiersin.org |

| L-Lysine Dehydrogenase (engineered AmDH) | H181, Y238, T240, R242 | Various | Created AmDHs that convert bulky aromatic ketones; substrate-dependent switch of enantioselectivity (S or R). | nih.gov |

| Luminiphilus syltensis ATA (LS_ATA) | V37 | V37A | Increased activity towards bulky (R)-1-phenylethylamine (R-PBA). | rsc.org |

Transition State Analysis in Chiral Induction

The origin of stereoselectivity in any asymmetric catalytic reaction lies in the energy difference between the diastereomeric transition states leading to the different enantiomers. nih.govacs.org The transition state that is lower in Gibbs free energy will be favored, leading to the formation of the major product enantiomer. nih.govacs.org Transition state analysis, often aided by computational methods like Density Functional Theory (DFT), provides profound insights into the factors that control chiral induction. scribd.comresearchgate.net

In asymmetric catalysis, the transfer of chirality from the catalyst to the product occurs through a stereodetermining transition state. nih.govacs.org This process is governed by a complex interplay of non-covalent interactions, including hydrogen bonding, steric repulsion, and electrostatic interactions, between the catalyst, substrate, and any additives. nih.govacs.org

For example, in the iridium-catalyzed asymmetric hydrogenation of imines, DFT studies have been used to model the transition state for the enantiodetermining hydride transfer step. nih.gov These models can rationalize the observed high enantioselectivity by identifying key interactions. In some systems, a C-H···Ir interaction has been proposed to help direct the hydride transfer from a five-coordinate iridium trihydride complex to a specific face of the imine. nih.gov The steric and electronic properties of the chiral ligand create a confined environment that forces the substrate to approach in a specific orientation, thus stabilizing one transition state over the other.

In photocatalytic reactions that generate chiral products, DFT studies can support the proposed stereochemical model. For the synthesis of enantioenriched α-tertiary amines, it has been proposed that an intramolecular hydrogen bond in the transition state of the enantiodetermining step can rigidify the conformation, leading to a more efficient transfer of chirality. acs.org Computational models help to evaluate the feasibility and energetic favorability of such interactions. nih.govnih.gov These theoretical investigations are crucial for rationally designing more effective and selective catalysts. scribd.comresearchgate.net

| Reaction Type | Key Finding from Transition State Analysis | Method | Ref. |

| Iridium-Catalyzed Imine Hydrogenation | Enantioselectivity determined by hydride transfer from a five-coordinate Ir-trihydride, directed by a C-H···Ir interaction. | DFT Calculations | nih.gov |

| Axially Chiral Phosphoric Acid Catalysis | Non-covalent interactions (e.g., hydrogen bonding) between the catalyst and substrate are crucial for stabilizing the favored transition state. | DFT Calculations | nih.govacs.org |

| Photocatalytic Asymmetric Synthesis of Tertiary Amines | An intramolecular H-bond rigidifies the transition state of the enantiodetermining step, enhancing chirality transfer. | DFT Studies | acs.org |

| Bifunctional Brønsted Acid/Base Catalysis | Catalyst-imine binding orientation, involving multiple hydrogen bonds and dispersion forces, determines enantio- and diastereoselection. | DFT Calculations | nih.gov |

Derivatization and Functionalization of the S 1 4 Methoxyphenyl Butan 1 Amine Skeleton

Synthesis of Substituted Amine Derivatives

The primary amine functionality of (S)-1-(4-methoxyphenyl)butan-1-amine is a key site for synthetic modification, allowing for the introduction of various alkyl and aryl substituents. These N-substituted derivatives are often pursued to modulate the biological activity or physicochemical properties of the parent compound.

Standard N-alkylation methods can be employed to introduce alkyl groups onto the amine. These reactions typically involve the use of alkyl halides or other alkylating agents in the presence of a base to neutralize the hydrogen halide byproduct. While specific examples for this compound are not extensively detailed in the reviewed literature, general protocols for the N-alkylation of anilines and other primary amines are well-established. For instance, visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been reported, showcasing a modern approach to C-N bond formation that avoids the need for metallic catalysts and strong bases. nih.gov

N-arylation, the introduction of an aromatic ring to the nitrogen atom, can be achieved through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and is compatible with a wide range of functional groups.

Another important class of substituted amine derivatives are succinimides. The synthesis of N-alkyl and N-aryl succinimides can be achieved by reacting a primary amine with succinic anhydride. This reaction proceeds through the formation of an amic acid intermediate, which then cyclizes to the succinimide. A study on the synthesis of N-substituted succinimides in hot water provides an environmentally benign method for this transformation. sciepub.com

The following table summarizes representative methods for the synthesis of substituted amine derivatives, which are broadly applicable to primary amines like this compound.

Table 1: Synthetic Methods for N-Substituted Amine Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | Secondary or Tertiary Amine | Standard method for introducing alkyl groups. |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH₃CN, H₂/Pd-C) | Secondary or Tertiary Amine | Forms a C-N bond via an imine intermediate. |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl Amine | Versatile method for forming C(aryl)-N bonds. |

| Succinimide Formation | Succinic anhydride, Heat or Acid catalyst | N-Substituted Succinimide | Two-step process involving amic acid intermediate. |

Acylation Reactions for Analytical and Synthetic Purposes

Acylation of the primary amine in this compound to form amides is a fundamental transformation with broad utility in both chemical analysis and synthesis. The reaction involves treating the amine with an acylating agent, such as an acid chloride, anhydride, or a carboxylic acid activated with a coupling reagent. chemguide.co.ukchemguide.co.uk

For analytical purposes, acylation is often employed to create derivatives with improved properties for chromatographic separation or detection. For example, the formation of an amide can increase the volatility of the compound for gas chromatography or introduce a chromophore for UV detection in liquid chromatography.

In a synthetic context, acylation is a cornerstone of peptide synthesis and the construction of many complex organic molecules and pharmaceuticals. nih.govbldpharm.com The resulting amide bond is generally stable and plays a crucial role in the structure and function of many biologically active compounds. A variety of coupling reagents have been developed to facilitate amide bond formation from carboxylic acids and amines under mild conditions, minimizing side reactions and preserving stereochemical integrity. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. sciepub.comnih.gov

The reaction between an acyl chloride and an amine is typically vigorous and proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the amide.

Table 2: Common Acylation Reactions for Primary Amines

| Acylating Agent | Reagents and Conditions | Product | Notes |

| Acid Chloride | Amine, Base (e.g., pyridine (B92270), Et₃N) | Amide | Often a rapid and high-yielding reaction. chemguide.co.ukchemguide.co.uk |

| Acid Anhydride | Amine, optional catalyst | Amide | Generally less reactive than acid chlorides. |

| Carboxylic Acid | Amine, Coupling reagent (e.g., EDC, HATU), Base | Amide | Widely used for mild and selective amide bond formation. nih.govbldpharm.comnih.gov |

| Ester | Amine, Heat or catalyst | Amide | Transamidation, typically requires forcing conditions. |

Formation of Complex Molecules via Functional Group Transformations

The chiral nature of this compound makes it a valuable precursor for the synthesis of more complex, enantiomerically pure molecules. Its utility often lies in its role as a chiral auxiliary or a chiral building block that can be incorporated into a larger molecular framework.

Chiral amines are frequently used as resolving agents to separate racemic mixtures of chiral carboxylic acids. tcichemicals.com The process involves the formation of diastereomeric salts by reacting the racemic acid with the enantiomerically pure amine. These diastereomeric salts often have different physical properties, such as solubility, allowing them to be separated by crystallization. Once separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid to break the salt. While direct use of this compound as a resolving agent is not prominently documented, its structural analog, (S)-(-)-1-(4-methoxyphenyl)ethylamine, is employed for this purpose. google.comchemicalbook.com This suggests a potential application for the title compound in similar chiral resolution protocols. nih.gov

In diastereoselective synthesis, a chiral auxiliary is temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. Chiral amines can be converted into amides or imines to serve as effective chiral auxiliaries. Again, while specific applications of this compound as a chiral auxiliary are not widely reported, the principle is a cornerstone of asymmetric synthesis. tcichemicals.com

Furthermore, this compound can serve as a chiral precursor in the total synthesis of complex natural products and pharmaceuticals. For instance, the related compound (S)-(-)-4-Methoxy-α-methylbenzylamine is used as a precursor in the preparation of a chiral intermediate for the total synthesis of solanoeclepin A. chemicalbook.com This highlights the potential for incorporating the this compound skeleton into similarly complex and biologically important molecules.

Development of Novel Heterocyclic Systems Incorporating the Arylalkylamine Moiety

The arylalkylamine moiety of this compound is a valuable synthon for the construction of various nitrogen-containing heterocyclic systems. These heterocycles are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.

Pyrimidines are a class of heterocyclic compounds that can be synthesized through the condensation of a binucleophile, such as guanidine (B92328) or amidine, with a 1,3-dielectrophilic species. nih.govresearchgate.net For example, chalcones (α,β-unsaturated ketones) can react with guanidine to form aminopyrimidines. nih.govsci-hub.se The arylalkylamine portion of this compound could potentially be incorporated into a 1,3-dielectrophile precursor, which could then be cyclized to form a pyrimidine (B1678525) ring bearing the chiral side chain. General methods for pyrimidine synthesis often involve the reaction of β-dicarbonyl compounds or their equivalents with amidines. mdpi.com

Quinazolines and their derivatives are another important class of N-heterocycles that can be synthesized from precursors containing an aniline-like fragment. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net One common route involves the reaction of 2-aminobenzonitriles or 2-aminobenzamides with various electrophiles. While direct synthesis from this compound is not explicitly detailed, its aromatic ring could potentially be functionalized to create a suitable ortho-amino-substituted precursor for quinazoline (B50416) synthesis. For example, (S)-(+)-4-(1-phenylethylamino)quinazolines have been synthesized from the related (S)-(-)-4-methoxy-α-methylbenzylamine. chemicalbook.com

Pyrido[2,3-d]pyrimidines, a class of fused heterocyclic systems, have also been synthesized from precursors that could conceptually be derived from arylalkylamines. nih.govnih.govresearchgate.netresearchgate.net These syntheses often involve the cyclization of substituted pyridines or pyrimidines. For example, 2-arylpyrido[2,3-d]pyrimidines can be synthesized from o-aminonicotinonitrile derivatives. nih.gov

The following table outlines general synthetic strategies for these heterocyclic systems, indicating potential, though not explicitly documented, routes for incorporating the this compound framework.

Table 3: General Synthetic Routes to Relevant Heterocyclic Systems

| Heterocycle | General Precursors | Reaction Type | Potential for Incorporation |

| Pyrimidine | 1,3-Dicarbonyl compound + Amidine/Guanidine | Condensation | The arylalkyl portion could be part of the dicarbonyl precursor. nih.govnih.govsci-hub.semdpi.com |

| Quinazoline | 2-Aminobenzaldehyde/ketone/nitrile + Amine/Amide | Cyclocondensation | The 4-methoxyphenyl (B3050149) ring could be functionalized to a 2-aminoaryl precursor. organic-chemistry.orgorganic-chemistry.orgnih.gov |

| Pyrido[2,3-d]pyrimidine | Substituted Pyridine or Pyrimidine | Cyclization/Annulation | The arylalkylamine could be a substituent on a pre-formed pyridine or pyrimidine ring. nih.govnih.govresearchgate.netresearchgate.net |

Applications of S 1 4 Methoxyphenyl Butan 1 Amine in Asymmetric Synthetic Chemistry

Chiral Building Block in the Synthesis of Enantiomerically Pure Compounds

There is no available research detailing the use of (S)-1-(4-Methoxyphenyl)butan-1-amine as a chiral building block in the synthesis of specific enantiomerically pure compounds.

Precursor for Chirally Active Ligands and Organocatalysts

No studies were found that describe the conversion of this compound into chirally active ligands or organocatalysts.

Role in Diastereoselective Transformations

Specific examples or data on the role of this compound in directing the stereochemical outcome of diastereoselective reactions are not documented in the searched literature.

Advanced Analytical Methodologies for Stereochemical Characterization

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination (e.g., chiral stationary phases)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the enantiomeric purity of chiral compounds. nih.gov The strategy relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the column, allowing for differential interaction with the two enantiomers. nih.gov This differential interaction results in different retention times for the (S) and (R) enantiomers, enabling their separation and quantification.

The most effective CSPs for the resolution of chiral amines often include polysaccharide derivatives, such as those based on cellulose (B213188) or amylose. mdpi.comnih.gov These are frequently coated or immobilized on a silica (B1680970) support. nih.gov For primary amines like (S)-1-(4-Methoxyphenyl)butan-1-amine, the choice of mobile phase is critical. Normal-phase conditions are common, often consisting of an alkane (like n-hexane) and an alcohol modifier (like ethanol (B145695) or isopropanol). nih.govresearchgate.net The addition of a small amount of a basic additive, such as diethylamine (B46881) (DEA), is often crucial to prevent peak tailing and improve resolution by neutralizing acidic sites on the silica surface. mdpi.comnih.gov

A validated chiral HPLC method for a structurally analogous compound, R-β-amino-β-(4-methoxyphenyl) propionic acid, highlights a typical analytical setup. researchgate.net The "hybrid" pi-electron donor-acceptor based stationary phase, (R,R) Whelk-01, demonstrated high enantioselectivity, achieving a resolution factor greater than 2.5. researchgate.net The mobile phase composition, particularly the concentration of the alcohol and acidic additives like trifluoroacetic acid (TFA), plays a significant role in chromatographic efficiency and resolution. researchgate.net

| Parameter | Condition | Rationale/Significance |

|---|---|---|

| Stationary Phase | (R,R) Whelk-01 (Pirkle-type) | Provides enantioselectivity through π-π interactions, hydrogen bonding, and steric hindrance. researchgate.net |

| Mobile Phase | n-Hexane, Isopropanol, Trifluoroacetic Acid (TFA) | Normal-phase elution. Isopropanol concentration is optimized to balance retention and resolution. TFA can improve peak shape. researchgate.net |

| Additive | Diethylamine (DEA) | Often used for basic analytes like amines to reduce peak tailing and improve chromatographic efficiency. mdpi.comnih.gov |

| Detection | UV | The methoxyphenyl group provides a chromophore for UV detection. researchgate.net |

| Key Outcome | Resolution (Rs) > 2.5 | Indicates baseline separation of the enantiomers, allowing for accurate quantification of enantiomeric purity. researchgate.net |

Spectroscopic Techniques for Absolute Configuration Assignment (e.g., advanced NMR)

While HPLC can separate enantiomers, it does not inherently identify the absolute configuration (i.e., which peak corresponds to the S-enantiomer). Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are employed for this purpose. The direct NMR spectra of two enantiomers are identical. Therefore, a chiral auxiliary or derivatizing agent is used to convert the enantiomers into diastereomers, which have distinct NMR spectra. researchgate.net

A widely used method involves derivatization with a chiral reagent such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or α-methoxyphenylacetic acid (MPA). researchgate.nethebmu.edu.cn When this compound reacts with (R)-MPA and (S)-MPA, two different diastereomeric amides are formed. In the NMR spectra of these diastereomers, the chemical shifts (δ) of the protons near the newly formed chiral center will differ. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original amine can be determined based on established conformational models of the diastereomeric complexes. hebmu.edu.cnresearchgate.net

More advanced and sensitive methods have also been developed. One such protocol uses a dimeric zinc porphyrin "tweezer" host. columbia.edu The chiral amine is first derivatized with an achiral carrier moiety, which then coordinates with the zinc porphyrin host. This interaction forces the porphyrin units to adopt a specific helical twist, the direction of which is dictated by the absolute configuration of the amine. This preferred helicity results in an intense and predictable signal in Circular Dichroism (CD) spectroscopy, allowing for an unambiguous assignment of the absolute configuration. columbia.edu

| Technique | Principle | Application to this compound |

|---|---|---|

| NMR with Chiral Derivatizing Agent (e.g., MPA) | Conversion of enantiomers into diastereomers, which are distinguishable by NMR. hebmu.edu.cn | Reacting the amine with (R)- and (S)-MPA creates diastereomeric amides. Comparing the 1H NMR spectra allows for the assignment of the 'S' configuration based on the Δδ (δS - δR) values of protons adjacent to the chiral center. researchgate.net |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. | Provides a chiroptical spectrum that can be compared with quantum chemical calculations to determine the absolute configuration without derivatization. |

| Exciton-Coupled Circular Dichroism (ECCD) | Uses a host molecule (e.g., zinc porphyrin) that gives a predictable CD signal upon complexation with the chiral guest. columbia.edu | Derivatization of the amine and complexation with the porphyrin tweezer induces a specific twist, and the sign of the resulting CD spectrum reveals the absolute configuration. columbia.edu |

Chromatographic Resolution for Enantiomer Separation

Chromatographic resolution refers to the process of separating a racemic mixture into its individual enantiomers, often on a preparative scale to isolate the desired stereoisomer. mdpi.com The success of the resolution depends on maximizing the separation factor (α) and the resolution (Rs) between the two enantiomeric peaks. nih.gov This is achieved through the systematic screening of various CSPs and mobile phase conditions. mdpi.com

For amines, polysaccharide-based CSPs are highly versatile. mdpi.com Columns such as Chiralpak® AD (amylose-based) or Chiralcel® OD (cellulose-based) are frequently tested with different mobile phase modes, including normal-phase, reversed-phase, and polar organic modes. mdpi.commdpi.com The choice between these columns and conditions is often empirical, as subtle structural differences in the analyte can lead to significant changes in enantioselectivity. mdpi.com

Preparative chromatography aims to isolate larger quantities of a single enantiomer and can be performed using techniques like preparative HPLC, Supercritical Fluid Chromatography (SFC), or Counter-Current Chromatography (CCC). nih.gov SFC is often considered a "green" alternative to HPLC, using supercritical CO2 as the main mobile phase component, which reduces solvent consumption. nih.gov These large-scale techniques are crucial for obtaining enantiopure material for further use.

| Chiral Stationary Phase (CSP) Type | Common Examples | Typical Mobile Phase for Amines | Separation Principle |

|---|---|---|---|

| Polysaccharide-Based | Chiralcel® OD, Chiralpak® AD, Lux® Cellulose-2 mdpi.comnih.gov | n-Hexane/Ethanol/DEA nih.gov | Hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide polymer. mdpi.com |

| Pirkle-Type (π-acid/π-base) | (R,R) Whelk-O1 researchgate.net | n-Hexane/Isopropanol researchgate.net | π-π complexation, hydrogen bonding, and dipole stacking between the analyte and the CSP. researchgate.net |

| Macrocyclic Glycopeptide | Chirobiotic® V, Chirobiotic® T sigmaaldrich.com | Methanol/Acetic Acid/TEA | Complex mechanism involving hydrogen bonding, inclusion complexation into macrocyclic cavities, and ionic interactions. researchgate.net |

| Crown Ether-Based | Crownpak® CR(+) | Aqueous perchloric acid | Primarily for primary amines, based on complexation of the protonated amino group within the crown ether cavity. nih.gov |

Strategies for Derivatization for Enhanced Detection in Analytical Techniques

Derivatization is a chemical modification strategy used to improve the analytical properties of a molecule. For this compound, derivatization can be employed for two primary reasons: to enable separation on a non-chiral column or to enhance detection sensitivity. acs.orgnih.gov

By reacting the racemic amine with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. acs.orgacs.org These diastereomers have different physical properties and can be separated using standard, achiral HPLC columns (e.g., a C18 column). researchgate.net This is known as an indirect method of chiral separation. nih.gov

Furthermore, many derivatizing agents contain a strong chromophore or fluorophore. The primary amine functional group itself has a weak UV absorbance. By attaching a derivatizing agent with a high molar absorptivity or fluorescence quantum yield, the detection sensitivity can be dramatically increased. nih.gov For instance, reagents like o-phthalaldehyde (B127526) (OPA), when reacted with the primary amine in the presence of a chiral thiol like N-acetyl-L-cysteine (NAC), form highly fluorescent isoindole derivatives. nih.govresearchgate.net This allows for the detection of the amine at much lower concentrations than would be possible without derivatization.

| Derivatizing Agent | Target Functional Group | Analytical Advantage | Reference |

|---|---|---|---|

| o-Phthalaldehyde (OPA) / Chiral Thiol (e.g., NAC) | Primary Amine | Forms fluorescent diastereomeric isoindoles, enabling separation on achiral columns and highly sensitive fluorescence detection. | nih.govresearchgate.net |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) | Primary Amine | Forms diastereomers with a strong UV chromophore (dinitrophenyl group), allowing for separation on achiral columns with enhanced UV detection. | researchgate.net |

| 2-formylphenylboronic acid and (S)-BINOL | Primary Amine | Forms diastereoisomeric iminoboronate ester complexes that can be resolved by 1H NMR and may exhibit differential fluorescence. | researchgate.net |

| (R)-N-(3,5-dinitrobenzoyl)-phenylglycine | Amine | This molecule itself can be used as a chiral stationary phase but can also be used to derivatize compounds to form diastereomeric amides with strong UV absorbance. | researchgate.net |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity Prediction

Density Functional Theory (DFT) has emerged as a important method for investigating the mechanisms of chemical reactions and predicting the stereochemical outcomes of asymmetric syntheses. For chiral amines like (S)-1-(4-Methoxyphenyl)butan-1-amine, DFT calculations can provide detailed insights into the transition states of reactions, which are critical for understanding and predicting enantioselectivity.

In the context of synthesizing chiral amines, DFT has been extensively used to study the mechanisms of asymmetric transfer hydrogenation of imines. These studies often focus on elucidating the role of the catalyst, the substrate, and the interactions between them that lead to the preferential formation of one enantiomer over the other. For instance, in the asymmetric transfer hydrogenation of imines catalyzed by a chiral phosphoric acid-derived indium metal-organic framework, DFT calculations revealed that the transition states are stabilized by hydrogen bonding. nih.gov The calculations showed that the more stable transition state, leading to the major enantiomer, exhibits shorter hydrogen bond distances and less steric hindrance. nih.gov

A typical application of DFT in this area involves the calculation of the energy barriers for the different possible reaction pathways leading to the (R) and (S) products. The difference in these energy barriers (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction.

| Transition State | Relative Gibbs Free Energy (kcal/mol) | Predicted Major Enantiomer |

| TS-R | 6.7 | (R) |

| TS-S | 9.7 | |

| ΔΔG‡ | 3.0 |

Note: The data in this table is based on a study of the asymmetric transfer hydrogenation of a substituted imine and serves as an illustrative example of the type of data generated by DFT calculations. nih.gov

These computational models can also account for the effects of substituents on the aromatic ring of the amine or the imine substrate. For example, DFT studies have shown that electron-withdrawing groups on the imine can lower the activation barrier of the reaction, thereby increasing the reaction rate. nih.gov

Molecular Modeling of Substrate-Enzyme and Catalyst-Substrate Interactions

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are invaluable for studying the interactions between a substrate and a catalyst, be it a chemical catalyst or an enzyme. For this compound, these methods can be used to understand how it interacts with the active site of an enzyme in a kinetic resolution process or how it binds to a chiral catalyst in an asymmetric transformation.

Lipases are a class of enzymes frequently used for the kinetic resolution of chiral amines and alcohols. Molecular modeling studies have been conducted to understand the basis of the enantioselectivity of these enzymes. libretexts.org In a typical study, the chiral amine is docked into the active site of the lipase (B570770), and the interactions between the amine and the amino acid residues of the enzyme are analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, and steric hindrance.

Molecular dynamics simulations can further provide a dynamic picture of the substrate-enzyme complex, allowing researchers to observe the conformational changes that occur upon binding and during the catalytic process. The analysis of these simulations can reveal key interactions that stabilize the transition state for one enantiomer more than the other, thus explaining the observed enantioselectivity.

| Interacting Residue (Lipase) | Type of Interaction | Substrate Moiety |

| Serine | Hydrogen Bond | Amino Group |

| Tryptophan | π-π Stacking | Phenyl Ring |

| Leucine/Isoleucine | Hydrophobic Interaction | Alkyl Chain |

Note: This table presents a generalized summary of interactions that are typically observed in molecular modeling studies of lipase-catalyzed resolutions of chiral amines.

Similarly, in non-enzymatic catalysis, molecular modeling can be used to study the interactions between this compound and a chiral catalyst. These models can help in the rational design of new catalysts with improved stereoselectivity. For example, computational studies on the asymmetric transfer hydrogenation of imines have highlighted the importance of CH/π interactions between the catalyst's ligand and the substrate in stabilizing the favored transition state. nih.gov

Conformational Analysis of the Chiral Amine and its Intermediates

The three-dimensional structure and conformational flexibility of this compound and its reaction intermediates play a crucial role in determining the stereochemical outcome of a reaction. Conformational analysis, performed using computational methods like DFT, can identify the most stable conformations and the energy barriers for rotation around single bonds.

For a chiral benzylic amine like this compound, rotation around the Cα-N and Cα-C(phenyl) bonds leads to different staggered conformers. These conformers can have significantly different energies due to steric and electronic effects. The relative population of these conformers at a given temperature can influence the reactivity and the facial selectivity in a subsequent reaction.

For this compound, the presence of the butyl group and the methoxy (B1213986) substituent would influence the conformational preferences. A thorough computational analysis would involve rotating the key dihedral angles and calculating the relative energies of the resulting conformers.

| Conformer | Dihedral Angle (H-N-Cα-C) | Relative Energy (kcal/mol) |

| Staggered 1 (Anti) | 180° | 0.0 (most stable) |

| Staggered 2 (Gauche) | 60° | 1.2 |

| Staggered 3 (Gauche) | -60° | 1.5 |

Note: This table presents a hypothetical example to illustrate the concept of conformational analysis for a chiral benzylic amine. The actual energy differences would need to be calculated specifically for this compound using quantum mechanical methods.

Understanding the conformational landscape of the chiral amine and its key intermediates is essential for building accurate models of the transition states in asymmetric reactions and for the rational design of more selective catalysts.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly moving towards sustainable practices that reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. researchgate.net This shift is particularly relevant in the synthesis of pharmaceuticals and fine chemicals, where complex multi-step processes are common.

Mechanochemical Processes: Mechanochemistry, which uses mechanical force to induce chemical reactions, is emerging as a powerful tool for sustainable synthesis. nih.govnih.gov By grinding or milling reagents together, often in the absence of a solvent, these processes can lead to significantly reduced reaction times and waste generation. nih.govbeilstein-journals.org Research into the mechanochemical synthesis of chiral amines has shown promise. For instance, asymmetric alkylation of glycine (B1666218) imines has been successfully carried out in a ball mill, yielding amino acid derivatives in excellent yields and short reaction times under solvent-free conditions. nih.gov While direct mechanochemical synthesis of (S)-1-(4-Methoxyphenyl)butan-1-amine has not been extensively reported, the principles demonstrated in the synthesis of other chiral amines and amides suggest its feasibility. beilstein-journals.orgacs.org This approach could potentially be applied to the key bond-forming steps in its synthesis, such as the formation of the corresponding imine or the final amination step.

Solvent-Free Catalysis: The elimination of volatile and often toxic organic solvents is a cornerstone of green chemistry. rsc.org Solvent-free and catalyst-free protocols for reactions like the aminolysis of N-acyloxazolidinones have been developed, demonstrating the potential for high efficiency and selectivity at room temperature. rsc.orgresearchgate.net Furthermore, asymmetric hydrogenation, a key method for producing chiral amines, can be performed under solvent-free conditions, offering a highly sustainable route with excellent atom economy. nih.gov The development of catalysts that are active and selective in the absence of a solvent is a critical area of research. For the synthesis of this compound, this could involve the direct reductive amination of 1-(4-methoxyphenyl)butan-1-one under solvent-free conditions using a suitable heterogeneous or homogeneous catalyst.

The following table summarizes the advantages of these greener synthetic routes.

Table 1: Advantages of Sustainable Synthetic Methods| Method | Key Advantages | Relevance to Chiral Amine Synthesis |

|---|---|---|

| Mechanochemistry | Reduced solvent use, lower energy consumption, faster reaction rates, potential for new reactivity. nih.govbeilstein-journals.org | Applicable to key steps like imine formation and alkylation, offering a greener alternative to traditional solution-phase synthesis. nih.gov |

| Solvent-Free Catalysis | Eliminates solvent waste, simplifies purification, can lead to higher reaction concentrations and rates. rsc.orgresearchgate.net | Enables highly atom-economical processes like asymmetric hydrogenation and reductive amination for the direct synthesis of chiral amines. nih.gov |

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Broader Substrate Scope

The enantioselectivity and efficiency of asymmetric syntheses are critically dependent on the catalyst employed. A major focus of current research is the design and discovery of new catalytic systems that can provide higher enantiomeric excesses (ee) for a wider variety of substrates. acs.orgacs.org

The development of novel chiral ligands for transition metal catalysts is a particularly active area. acs.org For the asymmetric hydrogenation of imines, a common route to chiral amines, new phosphorus ligands and phosphine-free metal catalysts have shown outstanding activity and selectivity. nih.govacs.org For example, iridium complexes with phosphine-phosphoramidite ligands have been effective for the asymmetric hydrogenation of sterically hindered N-aryl imines, yielding the corresponding chiral amines with excellent enantioselectivity. acs.org

Furthermore, biocatalysis is emerging as a powerful alternative to traditional chemical catalysis. nih.govwiley.com Enzymes such as transaminases, oxidases, and amine dehydrogenases can offer exquisite chemo-, regio-, and stereoselectivity under mild, aqueous conditions. nih.gov Protein engineering techniques like directed evolution are being used to expand the substrate scope and enhance the catalytic performance of these enzymes, making them suitable for the synthesis of a diverse range of chiral amines. nih.govacs.org The asymmetric biocatalytic reduction of the precursor ketone, 4-methoxyacetophenone, to (S)-1-(4-methoxyphenyl)ethanol has been demonstrated, indicating the potential for enzymatic routes to related chiral building blocks. cjcatal.com

The table below presents examples of catalytic systems and their performance in the synthesis of chiral amines, highlighting the ongoing efforts to improve enantioselectivity and expand substrate applicability. researchgate.netresearchgate.net

Table 2: Examples of Catalytic Systems for Asymmetric Amine Synthesis

| Catalyst Type | Reaction | Substrate Scope | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Iridium/f-binaphane | Asymmetric Hydrogenation | Sterically hindered N-aryl alkylarylamines | Good to excellent |

| Chiral Phosphoric Acids | Asymmetric Amination | α-Sulfanyl cyclic ketones | Moderate to excellent |

| Palladium/N-Arylpyrrole Monophosphine Ligands | Asymmetric Allylic Amination | rac-1,3-diphenylallyl acetates | Up to 99.9% |

| Engineered Transaminases | Reductive Amination | Wide range of ketones | High (e.g., >99% for sitagliptin (B1680988) synthesis) wiley.com |

Integration of Flow Chemistry into Asymmetric Synthesis

Continuous flow chemistry is revolutionizing chemical manufacturing by offering numerous advantages over traditional batch processing. umontreal.cabeilstein-journals.org These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for straightforward automation and scale-up. beilstein-journals.orgnih.gov

The integration of asymmetric catalysis into continuous flow systems is a rapidly growing field. umontreal.carsc.org This approach has been successfully applied to the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates. nih.govrsc.org Both homogeneous and heterogeneous catalytic systems, including biocatalysts, have been adapted for use in flow reactors. umontreal.canih.gov For example, packed-bed reactors containing immobilized enzymes or chiral catalysts allow for the continuous production of enantioenriched products with easy separation of the catalyst from the product stream. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.